molecular formula C9H15N3O B6603913 3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine CAS No. 138272-87-4

3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine

Cat. No. B6603913
CAS RN: 138272-87-4
M. Wt: 181.23 g/mol
InChI Key: MBBHQFDWEAGUFL-UHFFFAOYSA-N
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Description

“3’H-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazole]-5’-amine” is a complex organic compound . It’s part of a series of quinuclidine-containing spirooxazolidines (“spiroimidates”) . Many of the heterocyclic analogs were potent partial agonists of the α7 receptor, selective against other nicotinic receptors and the serotinergic 5HT 3A receptor .


Synthesis Analysis

The synthesis of this compound involves modification of the N-spiroimidate heterocycle substituent . This led to the creation of a potent α7 partial agonist, which improved cognition in preclinical rodent models . A convergent synthetic route allowed for rapid SAR investigation and provided a diverse set of fused 6,5-heteroaryl analogs .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a spiroimidate heterocycle . The modification of this heterocycle led to the creation of a potent α7 partial agonist .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve the modification of the N-spiroimidate heterocycle .

Mechanism of Action

This compound acts as a potent partial agonist of the α7 receptor . It is selective against other nicotinic receptors and the serotinergic 5HT 3A receptor . It has been demonstrated to improve cognition in the mouse novel object recognition (NOR) model of episodic memory .

properties

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-8-11-5-9(13-8)6-12-3-1-7(9)2-4-12/h7H,1-6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBHQFDWEAGUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'h-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine

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